molecular formula C16H20N2OS B12462215 N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B12462215
M. Wt: 288.4 g/mol
InChI Key: CXKAIVXOXGMKDZ-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with bicyclo[4.1.0]heptane-7-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic scaffold with a methylsulfanylphenyl group. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H20N2OS/c1-20-12-8-6-11(7-9-12)10-17-18-16(19)15-13-4-2-3-5-14(13)15/h6-10,13-15H,2-5H2,1H3,(H,18,19)

InChI Key

CXKAIVXOXGMKDZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2C3C2CCCC3

Origin of Product

United States

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